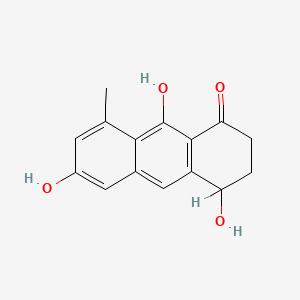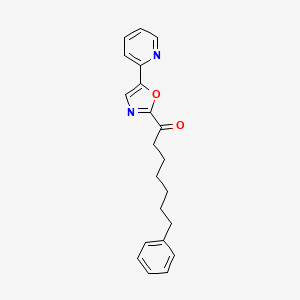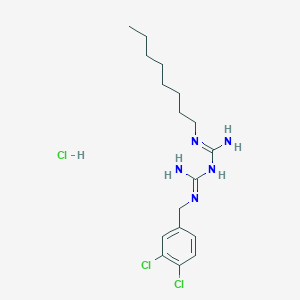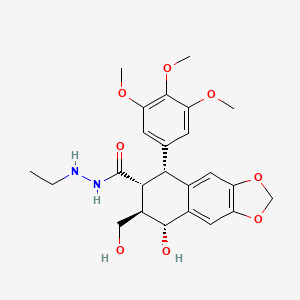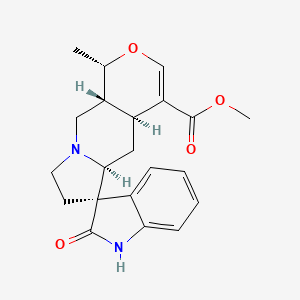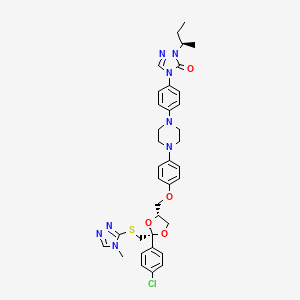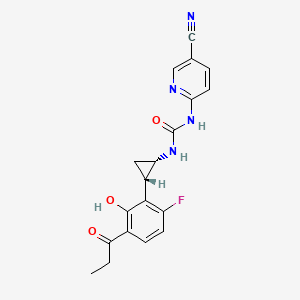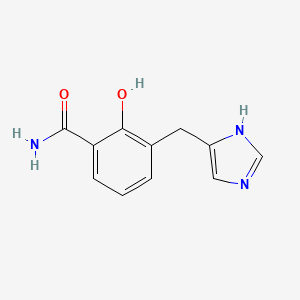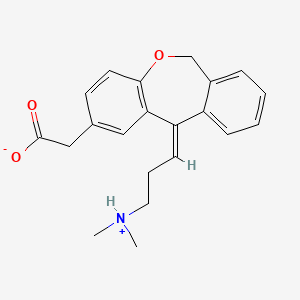
Chlorhydrate d'olopatadine
Vue d'ensemble
Description
Le chlorhydrate d'olopatadine est un antagoniste sélectif de l'histamine H1 et un stabilisateur des mastocytes, principalement utilisé pour traiter la conjonctivite allergique et la rhinite . Il agit en bloquant les effets de l'histamine, un médiateur inflammatoire primaire qui provoque des réactions allergiques . Ce composé est commercialisé sous plusieurs noms de marque, dont Pataday, Patanase et Opatanol .
Applications De Recherche Scientifique
Olopatadine hydrochloride is widely used in scientific research due to its antihistaminic properties . It is employed in:
Chemistry: As a model compound for studying histamine H1 receptor antagonists.
Biology: To investigate the mechanisms of allergic reactions and mast cell stabilization.
Medicine: In the development of treatments for allergic conjunctivitis and rhinitis.
Industry: In the formulation of ophthalmic and nasal spray products for allergy relief.
Mécanisme D'action
Target of Action
Olopatadine hydrochloride primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, as it is responsible for the effects of histamine, a compound released during allergic responses .
Mode of Action
Olopatadine hydrochloride acts as a selective antagonist of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine . It also acts as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by olopatadine hydrochloride is the histamine pathway . By blocking the H1 receptor, olopatadine hydrochloride prevents histamine from exerting its effects, thus attenuating inflammatory and allergic reactions . Additionally, it has been found to target the NF-κB signaling pathway, which plays a major role in inflammatory responses .
Result of Action
The molecular and cellular effects of olopatadine hydrochloride’s action include the attenuation of inflammatory and allergic reactions . This is achieved through the inhibition of histamine effects and the stabilization of mast cells . In a study, treatment with olopatadine hydrochloride was shown to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers (IL-6 and NF-κB), oxidative stress, neutrophil infiltration, edema, and damage in lungs .
Action Environment
The efficacy and stability of olopatadine hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby increasing the demand for olopatadine hydrochloride’s antagonistic action . .
Analyse Biochimique
Biochemical Properties
Olopatadine hydrochloride plays a significant role in biochemical reactions by inhibiting the release of histamine from mast cells . It interacts with histamine H1 receptors, preventing histamine from binding and triggering allergic responses . Additionally, olopatadine hydrochloride inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils . These interactions help reduce inflammation and allergic symptoms.
Cellular Effects
Olopatadine hydrochloride affects various types of cells and cellular processes. It stabilizes mast cells, preventing them from releasing histamine and other inflammatory mediators . This action reduces symptoms such as itching, redness, and swelling associated with allergic reactions . Olopatadine hydrochloride also influences cell signaling pathways by blocking histamine-induced effects on human conjunctival epithelial cells . This inhibition helps maintain normal cellular function and reduces allergic responses.
Molecular Mechanism
The molecular mechanism of olopatadine hydrochloride involves its selective antagonism of the histamine H1 receptor . By binding to these receptors, olopatadine hydrochloride prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . Additionally, olopatadine hydrochloride stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators . This dual action helps control allergic reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of olopatadine hydrochloride have been observed to change over time. The compound is stable under normal conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that olopatadine hydrochloride maintains its efficacy in reducing allergic symptoms over extended periods . Its stability and effectiveness can be compromised if not stored properly.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of olopatadine hydrochloride vary with different dosages . At lower doses, olopatadine hydrochloride effectively inhibits histamine release and reduces allergic symptoms . At higher doses, it can cause adverse effects such as drowsiness and dry mouth . The compound has a relatively high safety margin, with toxic effects observed only at significantly higher doses than those used therapeutically .
Metabolic Pathways
Olopatadine hydrochloride undergoes hepatic metabolism, with at least six circulating metabolites identified in human plasma . The primary metabolic pathways involve the formation of olopatadine N-oxide by flavin-containing monooxygenase (FMO) 1 and 3, and mono-desmethyl olopatadine by CYP3A4 . These metabolites are detected in minimal levels and contribute to the overall pharmacokinetic profile of olopatadine hydrochloride .
Transport and Distribution
Olopatadine hydrochloride is transported and distributed within cells and tissues primarily through passive diffusion . It is well-absorbed following topical ocular and intranasal administration, reaching therapeutic concentrations at the site of action . The compound is also distributed to various tissues, including the eyes and nasal mucosa, where it exerts its anti-allergic effects .
Subcellular Localization
The subcellular localization of olopatadine hydrochloride is primarily within the cytoplasm of target cells . It does not appear to accumulate in specific organelles or compartments . The compound’s activity is largely dependent on its ability to interact with histamine H1 receptors on the cell surface and stabilize mast cells . This localization ensures that olopatadine hydrochloride can effectively inhibit histamine release and reduce allergic symptoms.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'olopatadine implique plusieurs étapes. Une méthode comprend la réaction du chlorhydrate de N,N-diméthylamino chloropropane avec le bromure de potassium et l'hexaméthylphosphoramide dans le diméthylsulfoxyde, suivie de l'ajout d'Isoxepac . La réaction est effectuée sous protection d'azote et implique un chauffage et une agitation à des températures contrôlées .
Méthodes de production industrielle : La production industrielle du this compound implique généralement la chromatographie liquide haute performance (HPLC) pour la détermination de la teneur en olopatadine et des composés connexes dans les formulations pharmaceutiques . Le processus garantit une pureté et un rendement élevés, ce qui le rend adapté à une production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'olopatadine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Réduction : Les réactions de réduction spécifiques sont moins documentées, mais la stabilité du composé dans des conditions réductrices est généralement bonne.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant son groupe diméthylamino.
Principaux produits formés : Le principal produit de dégradation dans des conditions oxydantes est le composé B lié à l'olopatadine . D'autres impuretés peuvent se former dans des conditions différentes, mais elles sont généralement minimes .
4. Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés antihistaminiques . Il est utilisé dans :
Chimie : Comme composé modèle pour l'étude des antagonistes du récepteur de l'histamine H1.
Biologie : Pour étudier les mécanismes des réactions allergiques et la stabilisation des mastocytes.
Médecine : Dans le développement de traitements contre la conjonctivite allergique et la rhinite.
Industrie : Dans la formulation de produits ophtalmiques et de sprays nasaux pour soulager les allergies.
5. Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement aux récepteurs de l'histamine H1, bloquant l'action de l'histamine endogène . Cela conduit à l'atténuation des réactions inflammatoires et allergiques . Le composé stabilise également les mastocytes, empêchant la libération de l'histamine et d'autres médiateurs inflammatoires .
Composés similaires :
Doxépine : Un analogue structurel présentant une activité anti-allergique minimale.
Alcaftadine : Un autre médicament antihistaminique utilisé pour la conjonctivite allergique.
Unicité : Le this compound est unique en raison de sa double action d'antagoniste de l'histamine H1 et de stabilisateur des mastocytes . Il offre un bon profil de confort et de tolérance par rapport aux autres médicaments ophtalmiques anti-allergiques .
Comparaison Avec Des Composés Similaires
Doxepin: A structural analog with minimal anti-allergic activity.
Alcaftadine: Another antihistaminic drug used for allergic conjunctivitis.
Uniqueness: Olopatadine hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer . It offers a good comfort and tolerability profile compared to other anti-allergenic ophthalmic medications .
Propriétés
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-NOILCQHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113806-05-6 (Parent) | |
| Record name | Olopatadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046486 | |
| Record name | Olopatadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140462-76-6 | |
| Record name | Olopatadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olopatadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olopatadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLOPATADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



